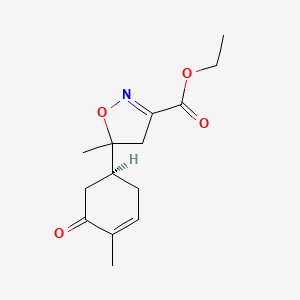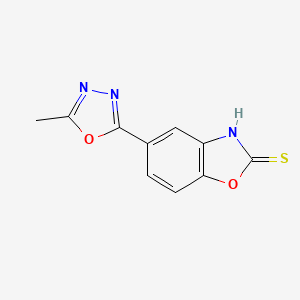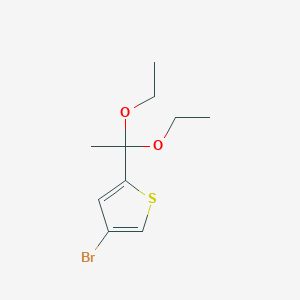
5-Methyl-5-((S)-4-methyl-5-oxo-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-5-((S)-4-methyl-5-oxo-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid ethyl ester is a synthetic organic compound with potential applications in various scientific fields, particularly in chemistry and biology. The unique structure of this compound allows it to participate in various chemical reactions and processes, making it a valuable asset for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process. One common method is the cyclization of appropriate precursors to form the isoxazole ring, followed by esterification to introduce the ethyl ester group. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: For large-scale production, industrial methods may utilize continuous flow reactors and automated processes to maintain consistency and efficiency. Optimization of reaction conditions, such as concentration, temperature, and pressure, is crucial for maximizing output and minimizing costs.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction can produce different products depending on the reagents and conditions used.
Common Reagents and Conditions: Common reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation, hydrogen gas with palladium catalyst for reduction, and alkyl halides for substitution reactions. Conditions such as temperature, pressure, and solvent choice play critical roles in determining the reaction outcomes.
Major Products: Major products formed from these reactions can include altered isoxazole derivatives, modified ester groups, and other functionalized compounds. The specific products depend on the nature of the starting material and the reagents used.
Applications De Recherche Scientifique
This compound has a broad range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials. Its unique structure allows chemists to explore new synthetic pathways and reaction mechanisms.
Biology: In biological research, this compound may be used as a probe or a reagent to study biochemical pathways and interactions. Its ability to interact with various biological molecules makes it useful for investigating enzyme activities and protein functions.
Medicine: Potential medicinal applications include the development of new drugs and therapies. Its bioactive properties may offer therapeutic benefits for treating specific diseases or conditions.
Industry: Industrial applications can include its use as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it valuable for manufacturing processes.
Mécanisme D'action
Mechanism: The compound's mechanism of action typically involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and processes, leading to various effects.
Molecular Targets and Pathways: Molecular targets may include enzymes involved in metabolic pathways, signaling proteins, and structural components of cells. The pathways affected can vary depending on the target and the nature of the interaction, leading to changes in cellular function and behavior.
Comparaison Avec Des Composés Similaires
Uniqueness: Compared to similar compounds, 5-Methyl-5-((S)-4-methyl-5-oxo-cyclohex-3-enyl)-4,5-dihydro-isoxazole-3-carboxylic acid ethyl ester stands out due to its specific structural features and reactivity. Its ability to undergo various reactions and interact with diverse biological targets makes it a versatile tool for research.
Similar Compounds: Similar compounds may include other isoxazole derivatives, cyclohexene analogs, and carboxylic acid esters. Each of these compounds has unique properties and applications, but the specific combination of functional groups in this compound offers distinct advantages for certain research applications.
That’s a lot of information, and the science behind it is quite dense. Anything more specific you’d like to dive into or another topic you fancy?
Propriétés
IUPAC Name |
ethyl 5-methyl-5-[(1S)-4-methyl-5-oxocyclohex-3-en-1-yl]-4H-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-18-13(17)11-8-14(3,19-15-11)10-6-5-9(2)12(16)7-10/h5,10H,4,6-8H2,1-3H3/t10-,14?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVACIZDBAUCCU-XLLULAGJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)(C)C2CC=C(C(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NOC(C1)(C)[C@H]2CC=C(C(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B7816226.png)
![4-[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]butanoic acid](/img/structure/B7816227.png)


![2-[(Z)-2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B7816240.png)

![1-[4-(Hydroxymethyl)-2-thienyl]ethanone](/img/structure/B7816242.png)


![1-[(4-Methoxy-3,5-dinitrophenyl)methyl]piperidine](/img/structure/B7816272.png)
![1-[4,5-Bis(chloromethyl)-2-thienyl]ethanone](/img/structure/B7816289.png)

